molecular formula C57H86N14O12S B3029128 Substance P(2-11) CAS No. 53749-61-4

Substance P(2-11)

Cat. No. B3029128
CAS RN: 53749-61-4
M. Wt: 1191.4 g/mol
InChI Key: HGUMOPZYRIFNRE-NVAZTIMOSA-N
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Description

Substance P(2-11) is a neuropeptide that has been widely used in scientific research. It is a fragment of the larger peptide Substance P, which is involved in pain transmission and inflammation. Substance P(2-11) has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Scientific Research Applications

  • Neurological Role Substance P, an 11-amino-acid neuropeptide found in sensory neurons, plays a crucial role in the peripheral nervous system. It functions as a peptide neurotransmitter and significantly modulates inflammatory and immune responses. Specific high-affinity Substance P receptors, characterized kinetically and biochemically, mediate these effects. Cellular responses to Substance P include phosphatidyl inositol turnover, arachidonic acid metabolism, immunoglobulin synthesis, and enzyme production and secretion. Its modulation of inflammation is implicated in diseases like rheumatoid arthritis (McGillis, Mitsuhashi & Payan, 1990).

  • Immunological Impact Substance P has shown significant effects on lymphocyte traffic and lymph flow through peripheral lymph nodes in sheep. It influences both efferent lymph flow and the outputs of blast and small recirculating lymphocytes, suggesting the involvement of Substance P receptors in these processes. The peptide's role in pain impulse transmission and its local impact on lymphocyte traffic underline its diverse biological importance (Moore, Lami & Spruck, 1989).

  • Neurotransmitter Function Substance P has been identified as a potential neurotransmitter in the central nervous system. It is found in high concentrations in various brain regions and peripheral tissues. Research has shown that Substance P receptors mediate the primary actions of the peptide in these areas. The receptor's distribution in the urinary bladder, submandibular gland, striatum, and spinal cord aligns with known Substance P binding sites, emphasizing its neurotransmitter role (Hershey & Krause, 1990).

  • Physiological Actions Substance P's physiological actions have been observed in neurons of trigeminal root ganglia. Applications of Substance P induce reversible depolarizations, affecting membrane conductances. This complex ionic mechanism involving activation and deactivation of conductances highlights Substance P's significant role in neuronal response and neurotransmission (Spigelman & Puil, 1990).

  • Biochemical and Molecular Insights At the molecular level, Substance P's receptor is part of the G protein-coupled receptor superfamily. The receptor's expression in various tissues and its ligand binding properties, identified through Scatchard analysis and peptide displacement, provide insights into the biochemical pathways influenced by Substance P. This understanding aids in clarifying its regulatory roles in diverse biological processes (Hershey & Krause, 1990).

  • Psychological and Stress Responses Substance P's role has expanded beyond its initial identification as a pain transmitter. It is now understood as a modulator of nociception, signaling the intensity of noxious stimuli. This understanding, supported by genetic studies and the development of antagonists, redefines its central role in pathways involved in psychological stress (DeVane, 2001).

properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUMOPZYRIFNRE-NVAZTIMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H86N14O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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